molecular formula C18H25N5O2S2 B2738919 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899950-47-1

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Katalognummer: B2738919
CAS-Nummer: 899950-47-1
Molekulargewicht: 407.55
InChI-Schlüssel: PNAWMZCWLZMQPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a dimethylaminoethyl group at position 1 and a thioacetamide bridge linking to a 4-methylthiazol-2-yl moiety. The dimethylaminoethyl group likely enhances solubility and bioavailability, while the methyl-substituted thiazole ring may improve metabolic stability compared to unsubstituted thiazoles .

Eigenschaften

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c1-12-10-27-17(19-12)20-15(24)11-26-16-13-6-4-5-7-14(13)23(18(25)21-16)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWMZCWLZMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, which is known for various biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S with a molecular weight of approximately 457.6 g/mol. The structural features include:

  • Quinazolinone Core : Implicated in kinase inhibition.
  • Dimethylaminoethyl Group : Suggests potential interactions with biological targets.
  • Thioether Linkage : May participate in nucleophilic reactions.

1. Kinase Inhibition

Research indicates that quinazolinone derivatives often act as kinase inhibitors. The presence of the quinazolinone core in this compound suggests it may inhibit various kinases involved in cancer progression. Kinase inhibition is crucial for regulating cell signaling pathways that promote cell division and survival in cancer cells.

2. Anticancer Activity

Several studies have demonstrated that compounds with similar structures can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds derived from quinazolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

3. Antimicrobial Properties

The compound's thiazole moiety has been associated with antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which may extend to this compound due to its structural similarities .

Case Studies

A study focusing on quinazolinone derivatives highlighted their ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in cancer metastasis. Inhibition of MMPs can reduce tumor invasion and migration . Another investigation into related compounds demonstrated their effectiveness in reducing the viability of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Structure–Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the functional groups can significantly alter biological activity. For example, variations in the thioether or amide groups can enhance selectivity for specific kinases or improve solubility and bioavailability.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AKinase InhibitorEGFR
Compound BAntimicrobialBacterial Cell Wall Synthesis
Compound CAnticancerMMP Inhibition

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The thioacetamide bridge in the target compound is analogous to derivatives in , which utilize sulfur linkages to enhance molecular flexibility and binding interactions .
  • The dimethylaminoethyl substituent on the quinazolinone core is unique; similar ethyl or methyl groups in (e.g., Compounds 9–10) demonstrate how alkyl chains modulate physicochemical properties .
Physicochemical and Spectral Comparisons
  • Melting Points: Quinazolinone-thioacetamide derivatives in exhibit melting points ranging from 170.5°C (Compound 9, ethylphenyl substituent) to 315.5°C (Compound 8, 4-tolyl group). The target compound’s melting point is expected to fall within this range, influenced by its polar dimethylaminoethyl group and aromatic thiazole .
  • Spectral Data: IR Spectroscopy: The thioacetamide bridge (C=S) typically absorbs near 680–720 cm⁻¹, while the quinazolinone carbonyl (C=O) appears at 1680–1700 cm⁻¹, consistent with and . NMR: The hexahydroquinazolinone core would show distinct signals for the saturated ring protons (δ 1.5–3.0 ppm), similar to dihydroquinazolinones in . The methylthiazole’s aromatic protons would resonate near δ 7.1–8.1 ppm, as seen in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Thiolation of the hexahydroquinazolinone core with a thioacetamide intermediate.
  • Step 2 : Coupling with 4-methylthiazol-2-amine via nucleophilic substitution.
  • Critical parameters : Solvent choice (e.g., DMF or DMSO for polar aprotic conditions), temperature (60–80°C), and catalysts (e.g., triethylamine for deprotonation). Yield optimization requires monitoring via HPLC (≥95% purity) .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Confirm the presence of the dimethylaminoethyl group (δ 2.2–2.5 ppm, singlet) and thiazole protons (δ 7.1–7.3 ppm).
  • Mass spectrometry (MS) : Molecular ion peak matching the empirical formula (e.g., [M+H]+ at m/z 460.2).
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the hexahydroquinazoline ring .

Q. What preliminary biological assays are recommended to screen its activity?

  • Protocol :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Solubility : Use PBS or DMSO for in vitro studies; adjust concentrations based on LogP predictions (~2.8) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR) versus off-targets (e.g., hERG).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • SAR analysis : Modify the dimethylaminoethyl or thiazole groups to enhance affinity (e.g., fluorination for improved bioavailability) .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

  • Strategies :

  • Temperature control : Maintain ≤70°C during thioether formation to prevent oxidation.
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for reduced side reactions.
  • Purification : Use preparative HPLC with a C18 column (gradient: 20–80% acetonitrile/water) to isolate the product from dimeric by-products .

Q. What experimental designs are suitable for elucidating the mechanism of action?

  • Multi-modal validation :

  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • RNA-seq : Identify differentially expressed genes post-treatment to map signaling pathways .

Q. How should contradictory data regarding biological activity between studies be resolved?

  • Troubleshooting steps :

  • Purity verification : Re-analyze compound batches via HPLC and elemental analysis.
  • Assay standardization : Cross-validate protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.